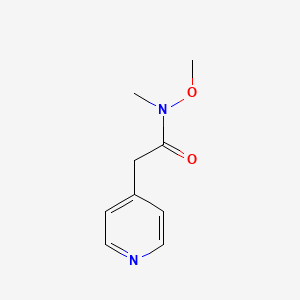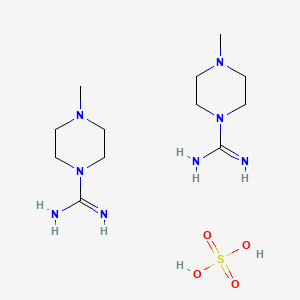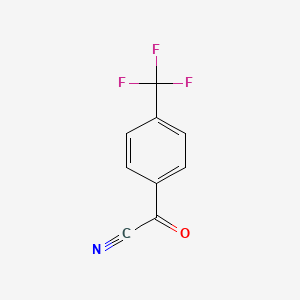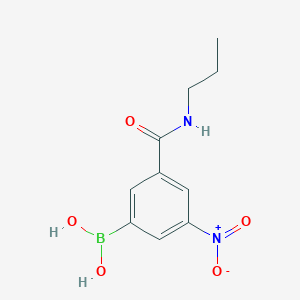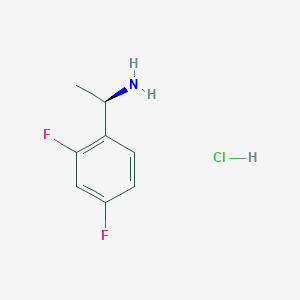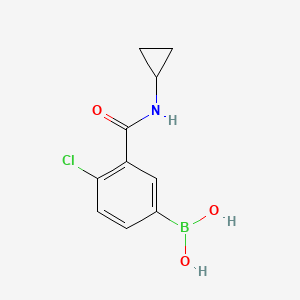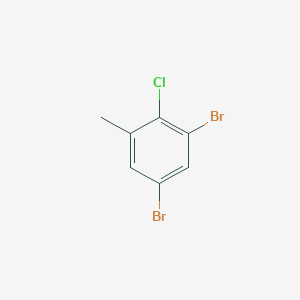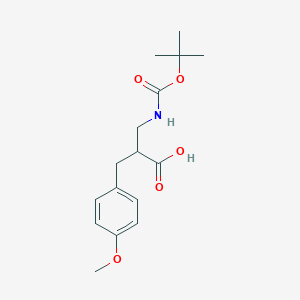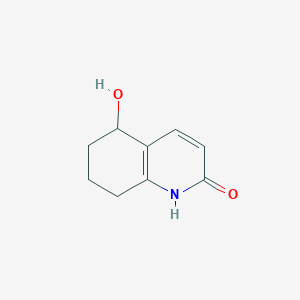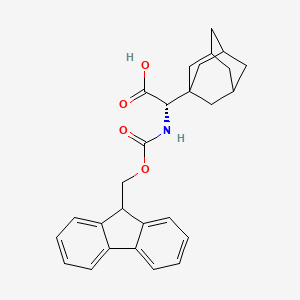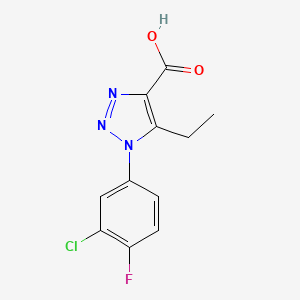
1-(3-氯-4-氟苯基)-5-乙基-1H-1,2,3-三唑-4-羧酸
描述
1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
科学研究应用
1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of agrochemicals and materials science.
作用机制
Target of Action
A structurally similar compound has been found to target the mitogen-activated protein kinase 1 . This protein plays a crucial role in transmitting signals from the cell surface to the DNA in the nucleus, thus regulating cellular activities such as gene expression, mitosis, differentiation, and cell survival/apoptosis .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
Given its potential target, it may influence pathways related to cell growth, proliferation, and survival, which are typically regulated by mitogen-activated protein kinase 1 .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of a drug, determining how much of the drug reaches the site of action .
Result of Action
If it acts as an inhibitor of mitogen-activated protein kinase 1, it could potentially influence cellular processes such as cell growth, proliferation, and survival .
生化分析
Cellular Effects
The effects of 1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines by disrupting the ubiquitination pathway . Additionally, it affects the expression of stress markers and other regulatory proteins, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of key enzymes, leading to changes in gene expression and protein activity. The compound’s ability to bind to the active sites of enzymes and interfere with their function is a critical aspect of its molecular mechanism . This inhibition can result in the accumulation of specific substrates and a subsequent alteration in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical response. Toxicity studies have indicated that high doses can cause significant cellular damage and disrupt normal physiological processes.
Metabolic Pathways
1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. The compound’s impact on metabolic flux and metabolite levels has been studied, revealing its potential to alter the balance of metabolic processes within the cell . These interactions can lead to changes in the production and utilization of key metabolites.
Transport and Distribution
The transport and distribution of 1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid within cells and tissues are crucial for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Its localization and accumulation within certain tissues can influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is an important aspect of its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its function and interactions with other biomolecules, thereby influencing its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
化学反应分析
Types of Reactions
1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
相似化合物的比较
Similar Compounds
- 3-chloro-4-fluorophenylboronic acid
- 4-fluoro-3-chlorophenylboronic acid
- 4-(trifluoromethyl)phenylboronic acid
Uniqueness
1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-5-ethyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O2/c1-2-9-10(11(17)18)14-15-16(9)6-3-4-8(13)7(12)5-6/h3-5H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBASPTVZWLDMID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


